Cefadroxil carbonate Cefadroxil carbonate
Brand Name: Vulcanchem
CAS No.:
VCID: VC17969816
InChI: InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-5-10(7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1
SMILES:
Molecular Formula: C19H21N3O7S
Molecular Weight: 435.5 g/mol

Cefadroxil carbonate

CAS No.:

Cat. No.: VC17969816

Molecular Formula: C19H21N3O7S

Molecular Weight: 435.5 g/mol

* For research use only. Not for human or veterinary use.

Cefadroxil carbonate -

Specification

Molecular Formula C19H21N3O7S
Molecular Weight 435.5 g/mol
IUPAC Name (6R,7R)-7-[[(2R)-2-amino-2-(3-ethoxycarbonyloxyphenyl)acetyl]amino]-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Standard InChI InChI=1S/C19H21N3O7S/c1-3-28-19(27)29-11-6-4-5-10(7-11)12(20)15(23)21-13-16(24)22-14(18(25)26)9(2)8-30-17(13)22/h4-7,12-13,17H,3,8,20H2,1-2H3,(H,21,23)(H,25,26)/t12-,13-,17-/m1/s1
Standard InChI Key GPHYDWOZFNZYAH-PBFPGSCMSA-N
Isomeric SMILES CCOC(=O)OC1=CC=CC(=C1)[C@H](C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C)C(=O)O)N
Canonical SMILES CCOC(=O)OC1=CC=CC(=C1)C(C(=O)NC2C3N(C2=O)C(=C(CS3)C)C(=O)O)N

Introduction

Chemical Structure and Physicochemical Properties

Cefadroxil (C16H17N3O5SC_{16}H_{17}N_3O_5S) is a semi-synthetic β-lactam antibiotic derived from cephalexin, distinguished by a para-hydroxyphenyl group at the C-7 position . Its molecular structure (Fig. 1) includes a β-lactam ring fused to a dihydrothiazine ring, critical for binding penicillin-binding proteins (PBPs) in bacterial cell walls. The compound exists primarily as a monohydrate (C16H17N3O5SH2OC_{16}H_{17}N_3O_5S \cdot H_2O) in pharmaceutical formulations, with a molecular weight of 381.40 g/mol .

Solubility and Stability

Cefadroxil exhibits pH-dependent solubility:

  • Water: 3.5 mg/mL at 25°C

  • Organic solvents: Insoluble in chloroform, ether, and alcohol .
    Stability studies indicate degradation under acidic conditions (pH < 4), with optimal stability at pH 5–7 .

Pharmacokinetic Profile

Cefadroxil demonstrates linear kinetics with dose-proportional plasma concentrations. Key parameters from clinical studies include:

Table 1: Pharmacokinetic Parameters of Cefadroxil (500 mg Oral Dose)

ParameterValue (± SD)
CmaxC_{max}18.2 ± 4.3 µg/mL
TmaxT_{max}1.5 ± 0.6 hours
AUC024_{0-24}140 ± 32 µg·h/mL
Half-life (t1/2t_{1/2})1.7 ± 0.3 hours
Renal excretion90% unchanged

Data derived from urinary recovery studies confirm minimal hepatic metabolism, with 90% excreted renally within 24 hours .

Antimicrobial Activity and Resistance Mechanisms

Spectrum of Activity

Cefadroxil targets Gram-positive cocci (e.g., Staphylococcus aureus, Streptococcus pneumoniae) and limited Gram-negative bacilli (e.g., Escherichia coli, Proteus mirabilis) . Minimum inhibitory concentrations (MICs) against common pathogens are summarized below:

Table 2: MIC Values of Cefadroxil Against Bacterial Isolates

OrganismMIC Range (µg/mL)
Staphylococcus aureus0.5–4.0
Streptococcus pyogenes0.25–1.0
Escherichia coli8.0–32.0
Proteus vulgaris16.0–64.0

Metal Chelation and Reduced Efficacy

Cefadroxil forms stable complexes with divalent cations (e.g., Mg2+^{2+}, Ca2+^{2+}, Zn2+^{2+}) via its α-amino and carboxylate groups, leading to 2- to 8-fold increases in MICs against S. aureus and E. coli . For example:

  • Cefadroxil + Mg2+^{2+}: MIC increases from 4.0 to 32.0 µg/mL against S. aureus .

  • Cefadroxil + Fe3+^{3+}: MIC increases from 8.0 to 64.0 µg/mL against E. coli .

This antagonism is temperature-dependent, with accelerated complexation at 60°C compared to 37°C .

Analytical Methods for Quantification

Spectrophotometric Assays

A sequential injection analysis (SIA) method using 4-aminophenazone (4-AP) and alkaline potassium hexacyanoferrate(III) achieves a linear range of 10–100 µg/mL (r2=0.998r^2 = 0.998) at 620 nm . The limit of detection (LOD) is 2.3 µg/mL, suitable for pharmaceutical quality control .

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC with UV detection (254 nm) resolves cefadroxil from excipients (e.g., lactose, starch) with 98–102% recovery . Mobile phase: acetonitrile–phosphate buffer (pH 3.0, 15:85 v/v) .

Clinical Applications and Adverse Effects

Indications

  • Respiratory infections: Pharyngitis, bronchitis .

  • Skin/soft tissue infections: Cellulitis, impetigo .

  • Urinary tract infections: Uncomplicated cystitis .

Adverse Reactions

Common side effects include gastrointestinal distress (nausea: 3–5%, diarrhea: 2–4%) and hypersensitivity reactions (rash: 1–3%) . Cross-reactivity with penicillin allergies occurs in 5–10% of patients .

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